2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

medicinal chemistry ADME profiling lipophilicity optimization

This benzimidazole scaffold features a unique difluoromethyl group that acts as a metabolically stable bioisostere for hydroxyl/thiols, boosting lipophilicity (ΔLogP +1.07 vs. 2‑methyl) and passive membrane permeability. The carboxylic acid handle enables rapid derivatization. Ideal for CNS leads, kinase inhibitors, and crystallization studies. Ensure lot-specific purity, storage at +4°C, and request a Certificate of Analysis.

Molecular Formula C9H6F2N2O2
Molecular Weight 212.2
CAS No. 1246548-14-0
Cat. No. B6278868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid
CAS1246548-14-0
Molecular FormulaC9H6F2N2O2
Molecular Weight212.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic Acid (CAS 1246548-14-0): Key Properties and Procurement Considerations


2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid (CAS 1246548-14-0), also referred to as 2-(difluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid , is a fluorinated heterocyclic building block characterized by a benzimidazole core with a carboxylic acid at the 4-position and a difluoromethyl group at the 2-position (molecular formula C9H6F2N2O2, MW 212.15) . This compound exhibits a high melting point of 280–282 °C and a predicted pKa of 1.71±0.10 for the carboxylic acid moiety , features that distinguish it from non-fluorinated analogs.

Why 2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic Acid Cannot Be Replaced by Common Benzimidazole-4-carboxylic Acid Analogs


Benzimidazole-4-carboxylic acid scaffolds are widely used in medicinal chemistry, but substitution at the 2-position profoundly alters physicochemical and pharmacokinetic properties [1]. The difluoromethyl group (-CF2H) is a recognized bioisostere for hydroxyl and thiol moieties, offering a unique combination of increased lipophilicity (LogP ≈ 2.5 for the core heterocycle) and hydrogen-bond donor capacity that is absent in methyl or unsubstituted analogs [2]. These molecular distinctions translate into quantifiable differences in melting point, acidity, and predicted metabolic stability—critical parameters for crystallization, formulation, and in vivo performance. Interchanging this compound with a 2-methyl, 2-ethyl, or 2-trifluoromethyl derivative without compensating for these divergent properties risks compromised solubility, altered binding kinetics, and off-target effects, undermining the reproducibility of research findings and the viability of lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic Acid (CAS 1246548-14-0) vs. Structural Analogs


Elevated Lipophilicity (LogP) Relative to 2-Methyl Analog

The difluoromethyl substituent confers significantly higher lipophilicity compared to a methyl group at the same position. For the core heterocycle 2-(difluoromethyl)-1H-benzimidazole (CAS 705-09-9), the measured LogP is 2.5005 [1], whereas the 2-methyl analog (CAS 615-15-6) exhibits a LogP of 1.43 . This difference of +1.07 LogP units indicates that the target compound, bearing an additional carboxylic acid, will retain substantially enhanced membrane permeability and hydrophobic character compared to its 2-methyl-substituted benzimidazole-4-carboxylic acid counterpart.

medicinal chemistry ADME profiling lipophilicity optimization

Substantially Higher Melting Point vs. 2-Methyl and 2-Trifluoromethyl Analogs

The presence of the 2-difluoromethyl group dramatically elevates the melting point of the carboxylic acid derivative compared to analogs. 2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid melts at 280–282 °C . In contrast, the 2-methyl-substituted benzimidazole-4-carboxylic acid exhibits a melting point of approximately 176–177 °C , while the 2-trifluoromethyl analog (2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid, CAS 6866-57-5) is a solid but its parent heterocycle 2-(trifluoromethyl)-1H-benzimidazole melts at 208–211 °C [1]. The elevated melting point of the difluoromethyl derivative reflects stronger intermolecular hydrogen bonding networks in the solid state, attributable to the dual hydrogen-bond donor/acceptor character of the -CF2H group [2].

solid-state chemistry crystallization formulation development

Unique Hydrogen-Bond Donor Capability of the -CF2H Group vs. -CF3 or -CH3

The difluoromethyl (-CF2H) group is a recognized hydrogen-bond (H-bond) donor, a property that distinguishes it from the trifluoromethyl (-CF3) and methyl (-CH3) groups [1]. This H-bond donation arises from the polarized C-H bond in -CF2H, which can engage in weak but stereospecific interactions with protein backbones or water molecules [2]. The -CF3 group is exclusively lipophilic and cannot act as an H-bond donor, while the -CH3 group is weakly lipophilic and non-polar. For the target compound, the combination of a carboxylic acid (-COOH) and a -CF2H group provides a dual H-bond donor/acceptor motif that can enhance target binding specificity in enzyme active sites or receptor pockets, a characteristic not replicated by -CF3 or -CH3 analogs [3].

molecular recognition structure-based drug design bioisosterism

Predicted Improved Metabolic Stability vs. Non-Fluorinated Analogs

The difluoromethyl group is widely employed to block metabolically labile sites on heterocyclic scaffolds. Studies on related benzimidazole series demonstrate that CYP450-mediated hydroxylation at the 2-position is a primary route of oxidative metabolism [1]. Substitution with a difluoromethyl group at this position effectively prevents hydroxylation, re-routing oxidative metabolism to alternative, often less labile positions [2]. While direct microsomal stability data for the target compound are not publicly available, this class-level phenomenon predicts a longer metabolic half-life compared to the unsubstituted benzimidazole-4-carboxylic acid or the 2-methyl analog, which are susceptible to oxidation . The electron-withdrawing nature of fluorine atoms further reduces the electron density of the heterocyclic ring, potentially decreasing reactivity toward Phase I enzymes.

ADMET drug metabolism pharmacokinetics

Distinct pKa and Ionization State vs. Unsubstituted Benzimidazole-4-carboxylic Acid

The predicted pKa of the carboxylic acid group in 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid is 1.71±0.10 , while the pKa of the parent heterocycle benzimidazole-4-carboxylic acid (CAS 46006-36-4) is 0.17±0.10 . This difference of +1.54 pKa units indicates that the difluoromethyl substituent significantly reduces the acidity of the adjacent carboxylic acid, likely due to the electron-withdrawing inductive effect of the fluorine atoms being partially offset by resonance effects in the fused ring system. At physiological pH (~7.4), both compounds exist predominantly in the deprotonated carboxylate form, but the higher pKa of the target compound implies a greater fraction of the neutral species at mildly acidic pH (e.g., in the stomach or within cellular microenvironments).

ionization solubility permeability salt formation

Favorable Synthetic Accessibility via Direct Difluoromethylation Methodologies

The synthesis of 2-(difluoromethyl)-1H-benzimidazole scaffolds benefits from recently developed, mild difluoromethylation methods. Direct N-difluoromethylation of imidazoles and benzimidazoles using TMS-CF3 (the Ruppert-Prakash reagent) under neutral conditions proceeds in good-to-excellent yields [1]. This contrasts with the synthesis of certain 2-trifluoromethyl analogs, which may require harsher conditions or less readily available trifluoromethylating agents [2]. For the target compound, the presence of the carboxylic acid moiety does not interfere with the difluoromethylation step and can be introduced prior to or after the difluoromethyl group installation, providing flexibility in synthetic route design [3]. The use of inexpensive, commercially available TMS-CF3 and short reaction times make this compound an attractive intermediate for both discovery chemistry and potential scale-up.

synthetic chemistry process chemistry scale-up

Optimal Research and Industrial Applications for 2-(Difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic Acid (CAS 1246548-14-0)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

The elevated LogP conferred by the difluoromethyl group (ΔLogP = +1.07 vs. 2-methyl analog) makes this compound a strategic choice for improving the passive membrane permeability of benzimidazole-based leads. Incorporate this scaffold when target engagement requires crossing lipid bilayers, such as in CNS drug discovery or oral bioavailability enhancement. The carboxylic acid handle allows for rapid derivatization into amides, esters, or prodrugs while retaining the favorable lipophilic character.

Solid-State Formulation and Crystallization Studies

The exceptionally high melting point (280–282 °C) and unique hydrogen-bonding network mediated by the -CF2H group [1] render this compound a valuable model system for studying crystal engineering and polymorphism. Use it to investigate the impact of weak hydrogen-bond donors on crystal packing and to develop crystallization protocols for high-melting pharmaceutical intermediates. Its distinct pKa (1.71) also facilitates salt screening for improved dissolution rates.

Metabolic Stability Improvement in Benzimidazole-Based Inhibitors

In programs targeting enzymes or receptors where benzimidazole derivatives show promising activity but suffer from rapid CYP450-mediated clearance, the difluoromethyl group acts as a metabolically stable isostere [2]. By blocking the primary site of oxidative metabolism (the 2-position) [3], this scaffold can extend the half-life of candidate molecules, reducing the need for frequent dosing in preclinical animal models and improving the translational relevance of efficacy studies.

Building Block for Selective Kinase Inhibitors and Receptor Modulators

The unique H-bond donor capability of the -CF2H group [4] makes this compound an excellent starting point for designing selective ATP-competitive kinase inhibitors or GPCR modulators. The combination of a rigid benzimidazole core, a polar carboxylic acid for solubility and target interaction, and a directional H-bond donor can enhance selectivity over closely related targets that lack a complementary acceptor. Use it to construct focused libraries for screening against kinases with a conserved water molecule or a backbone carbonyl in the active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(difluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.